molecular formula C9H10ClNOS B14066608 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14066608
M. Wt: 215.70 g/mol
InChI Key: IRDYZAGNCIOGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-mercaptophenyl with 3-chloropropan-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules .

Comparison with Similar Compounds

1-(3-Amino-4-mercaptophenyl)-3-chloropropan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5,11H2

InChI Key

IRDYZAGNCIOGCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)N)S

Origin of Product

United States

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